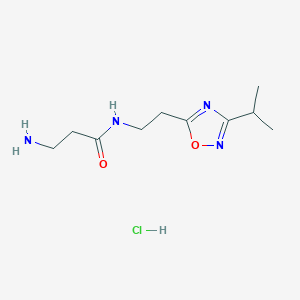

![molecular formula C8H9N3O B1377869 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1221288-28-3](/img/structure/B1377869.png)

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

概要

説明

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of aminopyrazoles with 1,3-diketones in glacial acetic acid . Another method involves refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is influenced by the substituents present at positions N1, C3, C4, C5, and C6 .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present on the molecule. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone under basic catalysis conditions can yield a series of 1,3,6-trisubstituted pyrazolo[3,4-b]pyridines .科学的研究の応用

Antibacterial Properties

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine derivatives have demonstrated notable antibacterial activities. A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids and evaluated them for antibacterial properties, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).

Synthesis Methods

Significant advancements have been made in the synthesis methods of pyrazolo[3,4-b]pyridine derivatives. Nikpassand et al. (2010) developed a rapid ultrasound-promoted method for synthesizing fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, yielding products in excellent yields and short reaction times (Nikpassand et al., 2010).

Quantum Studies and Thermodynamic Properties

Halim et al. (2022) conducted quantum studies and examined the thermodynamic properties of novel pyrazolo[3,4-b]pyridine derivatives. Their work included theoretical electronic absorption spectra and local reactivity descriptors, contributing to a deeper understanding of the chemical properties of these compounds (Halim et al., 2022).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed the biomedical applications of pyrazolo[3,4-b]pyridines, analyzing the diversity of substituents and synthetic methods used for their synthesis, as well as exploring their potential in various biomedical applications (Donaire-Arias et al., 2022).

Antitumor and Antimicrobial Activities

El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and tested them for antibacterial and antitumor activities, finding some compounds to exhibit significant activities against various bacterial strains and liver cell lines (El-Borai et al., 2012).

作用機序

Target of Action

The primary targets of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can lead to cancer .

Mode of Action

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine interacts with its targets, the TRKs, by inhibiting their activities . This compound has shown acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine affects these pathways by inhibiting TRKs .

Pharmacokinetics

The compound 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The molecular and cellular effects of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine’s action include the inhibition of TRKs, leading to a decrease in the proliferation of certain cell lines . This can potentially lead to a reduction in the growth of cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASCLUNPZHSAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

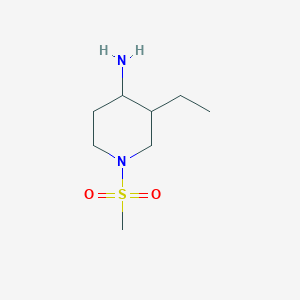

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

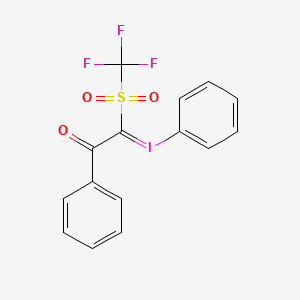

iodonium p-toluenesulfonate](/img/structure/B1377793.png)

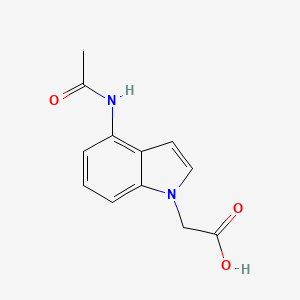

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)